N-(2-hydroxyphenyl)thiophene-2-sulfonamide
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Overview
Description
N-(2-hydroxyphenyl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene-based sulfonamides. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both the thiophene ring and the sulfonamide group in this compound makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)thiophene-2-sulfonamide typically involves the reaction of 2-aminothiophene with 2-hydroxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and vice versa. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as a diuretic .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-thienylthio)thiophene-2-sulfonamide
- 5-(aminomethyl)thiophene-2-sulfonamide
- Suprofen : A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework .
Uniqueness
N-(2-hydroxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both the hydroxyl group and the sulfonamide group, which can participate in a variety of chemical reactions and interactions. This dual functionality enhances its potential as a versatile compound in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H9NO3S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S2/c12-9-5-2-1-4-8(9)11-16(13,14)10-6-3-7-15-10/h1-7,11-12H |
InChI Key |
GPBJDNZZFCKACR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)O |
Origin of Product |
United States |
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